Product packaging for D-Glucurono-6,3-lactone acetonide(Cat. No.:CAS No. 20513-98-8; 29514-28-1)

D-Glucurono-6,3-lactone acetonide

Cat. No.: B2794563
CAS No.: 20513-98-8; 29514-28-1
M. Wt: 216.189
InChI Key: BDBGJSXZKMTMGP-QOHYDMMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Positioning D-Glucurono-6,3-lactone Acetonide within the Landscape of Carbohydrate-Derived Chiral Pool Synthons

This compound is a prime example of a "chiral pool" synthon. The chiral pool refers to the collection of inexpensive, readily available enantiomerically pure natural products, such as carbohydrates, amino acids, and terpenes, that can be used as starting materials for the synthesis of complex, stereochemically defined target molecules. Carbohydrates, in particular, are rich in stereocenters, making them ideal precursors.

Derived from D-glucose, this compound possesses a fixed, well-defined three-dimensional arrangement of atoms. iucr.orgceon.rs By using this compound as a starting material, chemists can transfer its inherent chirality to new, more complex molecules, avoiding the need for difficult and often inefficient steps to create specific stereoisomers. The rigid furanose ring and the fused lactone and dioxolane rings lock the molecule into a specific conformation, providing predictable control over the stereochemical outcome of subsequent reactions. iucr.org

Foundational Significance as a Versatile Chiral Building Block in Stereoselective Synthesis

The versatility of this compound as a chiral building block stems from its unique structural features. chemimpex.com The acetonide group protects the hydroxyls at the C-1 and C-2 positions, while the lactone ring involves the C-3 and C-6 positions. cymitquimica.com This leaves a single, unprotected hydroxyl group at the C-5 position, which becomes a convenient handle for chemical modification. iucr.org

This singular reactive site allows for highly selective transformations, which is a cornerstone of stereoselective synthesis—the methodical creation of specific stereoisomers. Researchers have leveraged this feature to introduce a wide variety of functional groups and build molecular complexity with a high degree of control. The lactone ring itself can also be opened or modified to create different structures. This strategic utility has established the compound as a key intermediate in the synthesis of numerous bioactive molecules. iucr.org

Overview of Core Research Domains and Strategic Utility

The strategic utility of this compound spans several core research domains, primarily focused on the synthesis of biologically relevant molecules. Its application as a precursor has been documented in the creation of a diverse array of complex chemical structures.

Key research applications include:

Synthesis of Other Sugars: It serves as a versatile intermediate for preparing other rare or modified sugars. iucr.org

Imino Sugar Synthesis: The compound is a known precursor for synthesizing imino sugars, which are sugar analogues where the ring oxygen has been replaced by a nitrogen atom. iucr.org These compounds are often investigated for their glycosidase inhibitory activity.

Sugar Amino Acid Synthesis: It has been used as a starting material for sugar amino acids, which are hybrid molecules combining features of both sugars and amino acids. iucr.org

Synthesis of Bioactive Nucleosides: this compound is a key starting material for synthesizing novel nucleoside analogues. researchgate.netresearchgate.net For instance, it has been used to create glucuronamide-based nucleosides that have shown potential as antiproliferative agents against cancer cells and as selective inhibitors of acetylcholinesterase. researchgate.netresearchgate.net

Precursor to Inositols: The compound can be converted into optically active and partially protected inositols, which are important signaling molecules. medchemexpress.com

Synthesis of Natural Products: Its rigid chiral framework makes it an attractive starting point for the total synthesis of complex natural products, such as γ-lactones. scielo.br

This broad applicability underscores the compound's importance as a foundational element in modern synthetic organic and medicinal chemistry. iucr.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O6 B2794563 D-Glucurono-6,3-lactone acetonide CAS No. 20513-98-8; 29514-28-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2R,6R,8R,9R)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O6/c1-9(2)14-6-5-4(13-8(6)15-9)3(10)7(11)12-5/h3-6,8,10H,1-2H3/t3-,4-,5+,6-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBGJSXZKMTMGP-QOHYDMMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C3C(C(C(=O)O3)O)OC2O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@@H]3[C@@H]([C@H](C(=O)O3)O)O[C@@H]2O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for D Glucurono 6,3 Lactone Acetonide and Its Analogues

Elucidation of Established Synthetic Routes to D-Glucurono-6,3-lactone Acetonide

The synthesis of this compound, chemically known as 1,2-O-isopropylidene-α-D-glucurono-6,3-lactone, can be achieved through several established pathways, primarily starting from either α-D-glucose or D-glucuronolactone itself.

A multi-step synthetic route starting from the readily available and inexpensive α-D-glucose has been successfully established. ceon.rs This pathway involves a sequence of protection, selective deprotection, oxidation, and lactonization steps.

The process begins with the conversion of α-D-glucose into 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (diacetone glucose) in a 56% yield. ceon.rs This is followed by a selective acidic hydrolysis to remove the 5,6-isopropylidene group, yielding 1,2-O-isopropylidene-α-D-glucofuranose. ceon.rs The subsequent key step is the catalytic oxidation of the primary alcohol at the C-6 position. Using a Pt/C catalyst and introducing pure oxygen, the alcohol is oxidized to form the sodium salt of 1,2-O-isopropylidene-α-D-glucofuranuronic acid. ceon.rs The final step involves acidification of the reaction mixture with sulfuric acid to a pH of 2. ceon.rs This acidic environment induces the spontaneous closure of the lactone ring, affording the target molecule, 1,2-O-isopropylidene-α-D-glucurono-6,3-lactone. ceon.rs

Table 1: Synthetic Pathway from α-D-Glucose

StepStarting MaterialProductReagents/ConditionsYield
1α-D-Glucose1,2:5,6-di-O-isopropylidene-α-D-glucofuranoseAcetone (B3395972), Acid Catalyst56% ceon.rs
21,2:5,6-di-O-isopropylidene-α-D-glucofuranose1,2-O-isopropylidene-α-D-glucofuranose40% CH3COOH-
31,2-O-isopropylidene-α-D-glucofuranoseSodium salt of 1,2-O-isopropylidene-α-D-glucofuranuronic acidPt/C, O2-
4Sodium salt of 1,2-O-isopropylidene-α-D-glucofuranuronic acid1,2-O-isopropylidene-α-D-glucurono-6,3-lactoneH2SO4 (to pH 2)10.1% ceon.rs

A more direct approach involves the use of D-glucuronolactone, the γ-lactone of D-glucuronic acid, as the starting material. iucr.org This method relies on the direct protection of the vicinal hydroxyl groups at the C-1 and C-2 positions by forming a cyclic ketal with acetone. iucr.org Traditionally, this reaction is performed in an excess of acetone with an acid catalyst. iucr.org Lewis acids such as zinc chloride have been commonly employed for this purpose. iucr.org This direct acetonide protection of D-glucuronolactone provides a convenient route to the target compound, which has been widely used as an intermediate for synthesizing other sugars and bioactive molecules. iucr.orgresearchgate.net

The peracetylated derivative, 1,2,5-tri-O-acetyl-D-glucurono-6,3-lactone, also serves as a precursor. ceon.rs It can be synthesized in high yield (over 90%) from D-glucuronolactone using acetic anhydride (B1165640) with perchloric acid as a catalyst. ceon.rs This protected lactone can then be further modified. ceon.rs

To improve the efficiency of the synthesis from D-glucuronolactone, optimized strategies for acetonide formation have been developed. A significant improvement was reported using copper(II) chloride dihydrate (CuCl₂·2H₂O) as the catalyst instead of traditional acids. ceon.rs By refluxing D-glucurono-6,3-lactone with acetone in the presence of CuCl₂·2H₂O for 8 hours, 1,2-O-isopropylidene-D-glucurono-6,3-lactone was obtained in a high yield of 88%. ceon.rs This method is noteworthy not only for its high yield but also for producing the product with high purity, often eliminating the need for further purification steps. ceon.rs

Table 2: Comparison of Acetonide Formation from D-Glucuronolactone

CatalystConditionsYieldPurityReference
Acid Catalyst (e.g., ZnCl₂)AcetoneModerateRequires Purification iucr.org
CuCl₂·2H₂OAcetone, Reflux (8h)88%High (No additional purification needed) ceon.rs

Innovations in High-Yield and Stereocontrolled Synthesis of this compound Derivatives

With the acetonide in place, the single unprotected hydroxyl group at the C-5 position provides a handle for further functionalization, leading to a wide array of derivatives.

Once the 1,2-O-isopropylidene-D-glucurono-6,3-lactone is formed, the free hydroxyl group at C-5 can be selectively functionalized. For instance, it can be acetylated in quantitative yield to produce 5-O-acetyl-1,2-O-isopropylidene-D-glucurono-6,3-lactone. ceon.rs

Furthermore, research has explored the conversion of these lactones into other functional groups. 5-O-Protected and 1,2-acetonide-protected D-glucurono-6,3-lactone furanosides have been successfully converted into novel furano-glucuronamides by treatment with ammonia. manchester.ac.ukresearchgate.net However, these transformations can be complex. For example, attempts at O-benzylation of certain 5-O-protected intermediates can lead to competing reactions like silyl (B83357) group migration or re-closure of the lactone ring. researchgate.net This highlights the need for careful selection of protecting groups to achieve selective functionalization. The use of a p-methoxybenzyl (PMB) ether for protecting the C-5 hydroxyl has been shown to be effective for obtaining fully protection-differentiated glucofuranamides. researchgate.net These methodologies for selective functionalization and deprotection are critical for elaborating the this compound scaffold into more complex and targeted molecules. researchgate.net

Table 3: Examples of Functionalized Derivatives

PrecursorReagentsProductApplication/SignificanceReference
1,2-O-isopropylidene-D-glucurono-6,3-lactoneAcetic Anhydride, Pyridine5-O-acetyl-1,2-O-isopropylidene-D-glucurono-6,3-lactoneProtected intermediate for further synthesis ceon.rs
5-O-Protected-1,2-O-isopropylidene-D-glucurono-6,3-lactoneAmmoniaFurano-glucuronamidesNovel amide derivatives of glucuronic acid manchester.ac.ukresearchgate.net
D-GlucuronolactoneAcetonide protection, DIBAL-H reduction, reductive amination6-amino-6-deoxy-1,2-O-isopropylidene-α-D-gluco-1,4-furanose derivativesIntermediates for synthesis of iminocyclitols researchgate.net

Regioselective and Chemoselective Considerations in this compound Transformations

The strategic manipulation of protecting groups is fundamental in the synthetic chemistry of carbohydrates, and D-Glucurono-6,3-lactone serves as a prime example of a versatile scaffold where regioselective and chemoselective transformations can be orchestrated. The inherent functionalities of D-Glucurono-6,3-lactone, particularly its multiple hydroxyl groups, necessitate a carefully planned approach to achieve desired molecular architectures.

The formation of this compound itself is a regioselective reaction. The reaction of D-Glucurono-6,3-lactone with acetone in the presence of an acid catalyst selectively protects the C1 and C2 hydroxyl groups, yielding 1,2-O-isopropylidene-D-glucurono-6,3-lactone (the acetonide). researchgate.net This leaves the C5 hydroxyl group as the sole unprotected alcohol, thereby directing any subsequent reactions to this specific position. researchgate.net This selective protection is a cornerstone for the use of this compound as a chiron in the synthesis of other complex molecules, including other sugars and bioactive compounds. researchgate.net

Further derivatization of the remaining hydroxyl group can be achieved with high chemoselectivity. For instance, the free hydroxyl group can be acetylated or benzoylated. ceon.rsresearchgate.net The use of different protecting groups allows for selective deprotection strategies. For example, it has been demonstrated that an acetyl group can be chemoselectively cleaved in the presence of a benzoyl group using p-toluenesulfonic acid without affecting the benzoyl group. researchgate.net This differential reactivity is crucial for multi-step synthetic sequences where sequential manipulation of different parts of the molecule is required.

The table below summarizes key regioselective and chemoselective transformations involving D-Glucurono-6,3-lactone and its derivatives.

Starting Material Reagents and Conditions Product Type of Selectivity Reference
D-Glucurono-6,3-lactoneAcetone, CuCl₂·2H₂O, reflux1,2-O-Isopropylidene-D-glucurono-6,3-lactoneRegioselective ceon.rs
1,2-O-Isopropylidene-D-glucurono-6,3-lactoneAcetic anhydride, pyridine5-O-acetyl-1,2-O-isopropylidene-D-glucurono-6,3-lactoneRegioselective ceon.rs
Acetylated and benzoylated carbohydratep-Toluenesulfonic acid, CH₂Cl₂/MeOHBenzoylated carbohydrate (deacetylated)Chemoselective researchgate.net

Process Development Aspects for Scalable Laboratory Synthesis

The transition from a laboratory-scale synthesis to a larger, more scalable process requires careful consideration of several factors, including the availability and cost of starting materials, reaction efficiency, product purity, and ease of purification. The synthesis of this compound and its precursors has been optimized with these aspects in mind, making it a practical building block for more complex syntheses.

A significant advantage for the scalable synthesis of D-Glucurono-6,3-lactone derivatives is the use of readily available and inexpensive α-D-glucose as the starting material. ceon.rs The synthesis of D-Glucurono-6,3-lactone from α-D-glucose proceeds through a series of established steps, including protection, oxidation, and lactonization. ceon.rs

The direct conversion of D-Glucurono-6,3-lactone to its acetonide, 1,2-O-isopropylidene-D-glucurono-6,3-lactone, has been reported with high efficiency. By refluxing D-Glucurono-6,3-lactone with acetone using cupric chloride dihydrate as a catalyst, the desired product can be obtained in a high yield of 88% and with high purity, which notably eliminates the need for further purification steps. ceon.rs This streamlined process is highly advantageous for scalable production as it reduces processing time and cost.

Furthermore, research on the synthesis of related L-sugar chirons has demonstrated the feasibility of producing acetonide-protected lactones on a 100-200 gram scale. researchgate.net This indicates that the methodologies employed are robust and amenable to scale-up. The ability to produce these intermediates in significant quantities is crucial for their application in the synthesis of pharmaceuticals and other fine chemicals. chemimpex.com

The table below outlines key aspects relevant to the process development for the synthesis of this compound.

Process Step Key Considerations Findings Reference
Starting Material Availability and Costα-D-glucose is readily available and inexpensive. ceon.rs
Synthesis of Acetonide Yield and PurificationHigh yield (88%) and high purity obtained directly from the reaction, no further purification needed. ceon.rs
Scalability Demonstrated ScaleSynthesis of a related acetonide has been performed on a 100-200 g scale. researchgate.net

Exploration of Chemical Reactivity and Derivatization Chemistry of D Glucurono 6,3 Lactone Acetonide

Hydrolytic and Esterification Reactions of the Lactone Moiety

The γ-lactone ring of D-Glucurono-6,3-lactone acetonide is a cyclic ester that can undergo hydrolysis to the corresponding γ-hydroxy acid. This reaction is fundamental to its chemistry and can be influenced by pH. For instance, dissolving D-glucuronic acid in an acidic medium (pH 2) using aqueous sulfuric acid favors the formation of the lactone ring through intramolecular esterification.

The free hydroxyl group at the C-5 position is available for esterification reactions. For example, acetylation with acetic anhydride (B1165640) can yield 5-O-acetyl-1,2-O-isopropylidene-D-glucurono-6,3-lactone. Similarly, benzoylation can be achieved to introduce a benzoyl protecting group at this position. These reactions proceed smoothly and in high yields, allowing for further selective modifications of the molecule.

Stereoselective Chemical Modifications of Hydroxyl Groups within the this compound Scaffold

The acetonide protecting group at the C-1 and C-2 positions plays a crucial role in directing the stereoselective modification of the remaining hydroxyl group. This protection leaves the C-5 hydroxyl as the primary site for reaction. The fixed conformation of the bicyclic system often leads to high stereoselectivity in reactions at this position. The versatility of this scaffold allows for the synthesis of a wide range of derivatives by manipulating this single unprotected hydroxyl group.

Formation of Glucuronamide (B1172039) Derivatives from this compound

The lactone ring of this compound can be opened by amines to form glucuronamides. Specifically, 5-O-protected and 1,2-acetonide-protected D-glucurono-6,3-lactone furanosides can be converted into novel furano-glucuronamides by treatment with ammonia. This reaction provides a pathway to a class of compounds with potential biological activity. Further derivatization through various O-protection and deprotection strategies can lead to a diverse library of primary gluconamide (B1216962) derivatives.

The stereochemistry of the starting material is typically retained during the amidation process. However, the choice of protecting groups is critical to avoid unwanted side reactions. For instance, when a tert-butyldimethylsilyl (TBDMS) group is used to protect the 5-hydroxyl position, attempted benzylation of the 3-hydroxyl group can lead to silyl (B83357) migration from O-5 to O-3, competitive N-benzylation, or even reclosure of the lactone ring. In contrast, employing a p-methoxybenzyl (PMB) ether as the 5-O-protecting group has been shown to be more robust, allowing for the successful synthesis of fully protection-differentiated glucofuranamides.

Reactivity Profiling with Lewis Acids (e.g., BF3) and Other Reagents (e.g., LiBH4, I2, Triethylamine)

The reactivity of acetylated derivatives of D-glucurono-6,3-lactone has been investigated with several reagents.

Lewis Acids (BF3): The reaction of 1,2,5-tri-O-acetyl-D-glucurono-6,3-lactone with the Lewis acid boron trifluoride (BF3) in the presence of triethylsilane (Et3SiH) has been reported to yield a new product, demonstrating the ability of this reagent system to effect complex transformations on the molecule. In the absence of a reducing agent, BF3 alone can also react with the acetylated lactone.

Reducing Agents (LiBH4): Lithium borohydride (B1222165) (LiBH4) has been used in attempts to reduce the lactone functionality of 1,2,5-tri-O-acetyl-D-glucurono-6,3-lactone, sometimes in the presence of BF3 etherate.

Other Reagents (I2, Triethylamine): Reactions of 1,2,5-tri-O-acetyl-D-glucurono-6,3-lactone with iodine (I2) have also been explored. Furthermore, treatment of D-glucurono-6,3-lactone derivatives with triethylamine (B128534) is known to result in the formation of butenolide or dihydro-2H-pyran derivatives.

ReagentSubstrateOutcome
BF3 / Et3SiH 1,2,5-tri-O-acetyl-D-glucurono-6,3-lactoneFormation of a new, reduced product
LiBH4 / BF3 1,2,5-tri-O-acetyl-D-glucurono-6,3-lactoneAttempted reduction of the lactone
I2 1,2,5-tri-O-acetyl-D-glucurono-6,3-lactoneInvestigated as a reagent for transformation
Triethylamine D-glucurono-6,3-lactone derivativesFormation of butenolide or dihydro-2H-pyran derivatives

Pathways to Optically Active and Partially Protected Inositol (B14025) Analogues

This compound is a valuable precursor for the synthesis of optically active and partially protected inositols. A key strategy involves the reductive cyclization of a dialdehyde (B1249045) derived from the lactone. This approach allows for the conversion of the D-gluco configuration of the starting material into the L-ido configuration in the final inositol product. This transformation highlights the utility of this compound in accessing complex and stereochemically rich target molecules.

D Glucurono 6,3 Lactone Acetonide in Complex Molecule Synthesis and Chiral Pool Applications

Precursor in the Synthesis of Carbohydrate-Based Bioactive Molecules and Glycosaminoglycan Fragments

D-Glucurono-6,3-lactone acetonide serves as a crucial starting material in the synthesis of various carbohydrate-based bioactive molecules. chemimpex.commedchemexpress.com Its inherent chirality and functionality are exploited to construct complex structures with defined stereochemistry. The lactone ring can be selectively opened and modified, while the acetonide group provides protection for the 1- and 2-hydroxyl groups, allowing for regioselective reactions at other positions. This controlled manipulation is fundamental in building the intricate architectures of bioactive compounds. cymitquimica.com

Furthermore, this compound is a valuable precursor for the synthesis of fragments of glycosaminoglycans (GAGs). chemimpex.com GAGs are long, unbranched polysaccharides that are key components of the extracellular matrix and play vital roles in various biological processes. The ability to synthesize specific GAG fragments is essential for studying their structure-activity relationships and for the development of new therapeutic agents. The glucuronic acid moiety, a common constituent of GAGs, is readily available from this compound, making it an important tool in this area of research.

Strategic Intermediate for the Construction of Modified Carbohydrates

The unique structural features of this compound make it a strategic intermediate for the synthesis of a diverse range of modified carbohydrates. cymitquimica.comceon.rs The acetonide protecting group at the 1,2-position allows for selective chemical transformations at the C-5 position, which is a key site for introducing structural diversity. iucr.org

Synthesis of Imino Sugars and Analogues

Imino sugars, also known as azasugars, are carbohydrate mimetics in which the endocyclic oxygen atom is replaced by a nitrogen atom. nih.govnih.gov They are potent inhibitors of glycosidases and glycosyltransferases and have shown significant therapeutic potential. This compound has been utilized as a chiral precursor for the synthesis of imino sugars. iucr.org The synthetic strategy often involves the reductive amination of the lactone or its derivatives to introduce the nitrogen atom and form the characteristic piperidine (B6355638) or pyrrolidine (B122466) ring of imino sugars.

Synthesis of Sugar Amino Acids and Related Constructs

Sugar amino acids are hybrid molecules that combine the structural features of carbohydrates and amino acids. They are valuable building blocks for the synthesis of peptidomimetics, glycopeptides, and other biologically active compounds. This compound has been employed in the synthesis of sugar amino acids. iucr.org The synthesis typically involves the introduction of an amino group at a specific position on the sugar scaffold, often through the conversion of the lactone to an amino lactone or by other functional group manipulations.

Elaboration into Diverse Monosaccharide Derivatives

The reactivity of the lactone and the unprotected hydroxyl group in this compound allows for its elaboration into a wide variety of monosaccharide derivatives. cymitquimica.com These derivatives can serve as intermediates for the synthesis of more complex carbohydrates or as standalone bioactive molecules. For instance, the lactone can be reduced to the corresponding diol, and the hydroxyl group can be oxidized or replaced with other functional groups to create a range of modified sugars. This versatility makes this compound a valuable tool for exploring the chemical space of carbohydrates. ceon.rs

Application in Nucleoside and Nucleotide Analogue Synthesis

The synthesis of nucleoside and nucleotide analogues is a significant area of medicinal chemistry, as many of these compounds exhibit antiviral and anticancer activities. This compound provides a carbohydrate scaffold for the construction of novel nucleoside analogues.

Construction of N9 and N7 Purine (B94841) Nucleosides Bearing Glucuronic Acid Moieties

Glucuronolactones, including the acetonide-protected form, have been successfully used as precursors for the synthesis of N9 and N7 purine nucleosides that incorporate glucuronic acid derivatives. researchgate.netresearchgate.net The synthesis involves the coupling of the glucuronolactone (B27817) derivative with a purine base, such as 2-acetamido-6-chloropurine (B1275489), typically through an N-glycosylation reaction. researchgate.net For example, acetylated N-benzylglucofuran- and glucopyranuronamides, synthesized in a few steps from glucofuranurono-6,3-lactone, have been converted to the corresponding furanosyl and pyranosyl uronamide-based nucleosides. researchgate.net Furthermore, the triacetylated bicyclic lactone can be directly coupled with the nucleobase to form bicyclic N9,N7 nucleosides. researchgate.netresearchgate.net These synthetic nucleosides have been evaluated for their biological activities, with some showing moderate and selective acetylcholinesterase inhibitory activities. researchgate.net

Development of Glucuronamide-Based Nucleoside Structures

The acetonide-protected D-glucurono-6,3-lactone is a key precursor in the synthesis of novel glucuronamide-based nucleosides. researchgate.netresearchgate.net These synthetic nucleosides are of significant interest due to their potential as anticancer agents. researchgate.net The synthesis typically involves a multi-step sequence starting from the readily available this compound. researchgate.netresearchgate.net

The general synthetic strategy involves the conversion of the lactone into N-substituted glycopyranuronamide precursors. researchgate.net These precursors, such as 1,2-O-acetyl derivatives or glucuronoamidyl azides, are then coupled with various nucleobases to form the target nucleoside analogues. researchgate.netresearchgate.net For instance, researchers have successfully synthesized nucleosides incorporating purine derivatives like 2-acetamido-6-chloropurine and 6-chloropurine. researchgate.net

A notable aspect of this research is the introduction of various substituents at the glucuronamide (B1172039) unit, such as N/O-dodecyl or N-propargyl groups, to explore their impact on biological activity. researchgate.net Some of the synthesized N-dodecyl glucuronamide-based nucleosides have demonstrated significant antiproliferative effects against chronic myeloid leukemia (K562) and breast cancer (MCF-7) cell lines. researchgate.net Furthermore, flow cytometry and immunoblotting analyses have indicated that certain N-propargyl glucuronamide-based purine nucleosides induce apoptosis in K562 cells, highlighting their potential as therapeutic agents. researchgate.net

Contributions to Total Synthesis of Natural Products and Their Analogues

The unique stereochemical features of this compound have been instrumental in the total synthesis of several complex natural products and their analogues. Its rigid framework allows for a high degree of stereocontrol, which is crucial for constructing molecules with multiple chiral centers.

Stereocontrolled Synthesis of Tetrahydrofuran (B95107) Natural Products (e.g., Goniothalesdiol)

An efficient and practical asymmetric synthesis of (-)-Goniothalesdiol, a tetrasubstituted tetrahydrofuran natural product, has been developed utilizing a highly functionalized lactone derived from D-glucuronolactone. researchgate.net The synthetic strategy relies on the manipulation of this lactone, which is readily prepared by treating D-glucurono-6,3-lactone with acetone (B3395972) in the presence of an acid catalyst to form the corresponding acetonide. researchgate.net This acetonide, with its single unprotected hydroxyl group, provides convenient access to the C-5 position of D-glucose and serves as a versatile intermediate. researchgate.net The synthesis of (+)-goniothalesdiol has also been reported, further demonstrating the utility of carbohydrate-derived synthons. researchgate.net

Total Synthesis of Styryllactones (e.g., Cardiobutanolide, Vittarilide-A)

The D-glucuronolactone-derived skeleton has also been pivotal in the stereocontrolled synthesis of styryllactones like (+)-Cardiobutanolide and Vittarilide-A. researchgate.net An efficient and stereodefined approach for the asymmetric synthesis of (+)-Cardiobutanolide has been described, which is based on the manipulation of a functionalized bicyclic lactol-lactone intermediate derived from D-glucuronolactone. researchgate.net Similarly, the first stereocontrolled synthesis of Vittarilide-A and its C5-epimer was accomplished starting from D-glucuronolactone. researchgate.net

Preparation of Advanced Synthetic Intermediates for Complex Structures (e.g., Halaven® C14–C35 Fragment)

This compound is a crucial starting material in the synthesis of the C14–C35 fragment of Halaven® (eribulin mesylate), a complex, fully synthetic analogue of the marine natural product halichondrin B. thieme-connect.de This fragment incorporates 10 of the 19 stereogenic centers present in the final drug molecule. thieme-connect.de

Structural Characterization and Conformational Analysis of D Glucurono 6,3 Lactone Acetonide and Its Derivatives

Advanced Spectroscopic Methods for Structural Elucidation (e.g., High-Resolution NMR, 2D COSY)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of D-Glucurono-6,3-lactone acetonide and its derivatives in solution. 1H NMR and 13C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule. chemicalbook.com For instance, in the 1H NMR spectrum of 5-O-acetyl-1,2-O-isopropylidene-D-glucurono-6,3-lactone, a singlet corresponding to the three protons of the acetyl group appears at δ=2.24 ppm. ceon.rs

Detailed NMR data, including 1H and 13C chemical shifts and coupling constants, are crucial for the complete structural assignment of these compounds. researchgate.net

Table 1: Selected 1H NMR Data for D-Glucurono-6,3-lactone Derivatives

Compound Functional Group Chemical Shift (δ, ppm)

Data sourced from a study on the synthesis of D-glucurono-6,3-lactone derivatives. ceon.rs

X-ray Crystallography for Definitive Stereochemical and Conformational Assignment

X-ray crystallography provides unambiguous determination of the solid-state structure of molecules, including the precise stereochemistry and conformation. This technique has been crucial in confirming the structure of derivatives of D-glucuronolactone. researchgate.netmanchester.ac.uk For example, the X-ray crystal structure of a fully-protected glucurono-6,3-lactone derivative has been reported, providing definitive proof of its molecular geometry. manchester.ac.uk

In one instance, X-ray crystallographic analysis was used to establish the correct structure of the major product from the reaction of D-glucuronolactone with benzaldehyde (B42025) as (1S)-1,2-O-benzylidene-α-D-glucurono-6,3-lactone, rather than the R epimer. iucr.org The crystal structure revealed a monoclinic P21 space group with specific unit cell dimensions. iucr.org This analysis also detailed the hydrogen bonding network within the crystal lattice. iucr.org

The solid-state conformation determined by X-ray crystallography can sometimes differ from the conformation observed in solution by NMR. researchgate.net For example, an iduronate ester derivative was found to adopt a 4C1 conformation in the solid state, while NMR data suggested a 1C4 conformation in solution. researchgate.net

Table 2: Crystallographic Data for (1S)-1,2-O-benzylidene-α-D-glucurono-6,3-lactone

Parameter Value
Molecular Formula C13H12O6
Molecular Weight 264.23
Crystal System Monoclinic
Space Group P21
a (Å) 5.6329 (1)
b (Å) 7.8943 (2)
c (Å) 13.3182 (3)
β (°) 99.9545 (9)

Data from the crystallographic analysis of a benzylidene-protected D-glucuronolactone. iucr.org

Computational Chemistry and Theoretical Approaches for Predicting Diastereoselectivity and Conformation

Computational chemistry offers valuable insights into the structure and reactivity of this compound and its derivatives. Theoretical approaches can be employed to predict the diastereoselectivity of reactions involving these compounds and to analyze their conformational preferences.

By modeling the transition states of reactions, it is possible to understand the origins of stereocontrol and predict the major products. This is particularly relevant in the synthesis of complex carbohydrate-based molecules where multiple stereocenters are formed.

Conformational analysis using computational methods, such as Density Functional Theory (DFT), can help to determine the most stable conformations of the lactone ring and its substituents. These calculations can complement experimental data from NMR and X-ray crystallography, providing a more complete picture of the molecule's three-dimensional structure and flexibility. For instance, understanding the conformational preferences is key in designing derivatives with specific biological activities.

While specific computational studies on this compound are not detailed in the provided search results, the principles of using computational chemistry for predicting diastereoselectivity and conformation are well-established in carbohydrate chemistry. manchester.ac.uk

Mechanistic Investigations of Reactions Involving D Glucurono 6,3 Lactone Acetonide

Detailed Reaction Pathway Analysis and Characterization of Intermediates

D-Glucurono-6,3-lactone acetonide, a protected derivative of D-glucuronic acid, serves as a versatile starting material in carbohydrate chemistry. ceon.rschemimpex.com Its structure, featuring a bicyclic lactone and an acetonide protecting group, allows for specific and controlled chemical transformations. The synthesis of the acetonide itself is a key preliminary step, often achieved by treating D-glucurono-6,3-lactone with acetone (B3395972) in the presence of a catalyst like copper(II) chloride dihydrate, which can produce 1,2-O-isopropylidene-D-glucurono-6,3-lactone in high yield (88%). ceon.rs This protected form is crucial for subsequent reactions, preventing unwanted side reactions at the 1- and 2-hydroxyl groups. ceon.rs

Once formed, this compound can be used to synthesize a variety of other compounds. For instance, it is a precursor for creating novel furano-glucuronamides by treating it with ammonia. researchgate.net It can also be converted into various protected derivatives, such as the widely used 1,2,5-tri-O-acetyl-D-glucurono-6,3-lactone, which is synthesized using acetic anhydride (B1165640) and a catalytic amount of perchloric acid, achieving yields greater than 90%. ceon.rs

The reaction pathways often involve the opening of the lactone ring or transformations of the hydroxyl groups. For example, 5-O-protected and 1,2-acetonide-protected D-glucurono-6,3-lactone furanosides have been converted into novel furano-glucuronamides through treatment with ammonia. researchgate.netresearchgate.net During such multi-step syntheses, various intermediates are formed and can sometimes lead to competing reactions. For instance, attempts to introduce a benzyl (B1604629) group at the O3 position of certain protected intermediates have resulted in silyl (B83357) group migration or even re-closure of the lactone ring. researchgate.netresearchgate.net

One documented reaction pathway involves the treatment of 1,2,5-tri-O-acetyl-D-glucurono-6,3-lactone with a combination of Boron trifluoride (BF3) and Triethylsilane ((CH3CH2)3SiH), leading to a new, distinct product. ceon.rsresearchgate.net The characterization of such intermediates and final products relies heavily on spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), to confirm their structures. ceon.rs The synthesis of these derivatives highlights the utility of this compound as a key intermediate for accessing a range of complex carbohydrate structures. ceon.rsresearchgate.net

Rational Design and Synthesis of Transition State Analogues

The chemical reactivity of this compound and its derivatives is central to the rational design of molecules that can mimic the transition states of enzymatic reactions. By creating stable molecules that resemble these high-energy, transient species, scientists can develop potent and specific enzyme inhibitors.

Understanding Oxocarbenium Ion-like Transition States

Many glycosylation and deglycosylation reactions, catalyzed by glycosyltransferases and glycoside hydrolases, proceed through a transition state that has significant oxocarbenium ion character. nih.gov An oxocarbenium ion is a cation characterized by a positive charge delocalized between a carbon and an oxygen atom (C=O+). wikipedia.org This species is highly electrophilic and reactive. wikipedia.org

In the context of glycosylation reactions, the mechanism often involves the departure of a leaving group from the anomeric carbon of a sugar molecule, leading to the formation of a glycosyl oxocarbenium ion intermediate or, more commonly, a transition state with oxocarbenium-like features. nih.govnih.gov This transition state is not a stable, long-lived intermediate but rather a fleeting, high-energy state on the reaction coordinate. nih.gov The geometry of the sugar ring flattens to accommodate the sp2-hybridized anomeric carbon. nih.gov The stability and reactivity of this oxocarbenium-like transition state are influenced by various factors, including the electronic effects of substituents on the sugar ring. nih.govdtu.dk The electron-withdrawing nature of the carboxylic acid moiety in uronic acids, for instance, generally makes the corresponding glycosyl donors less reactive. dtu.dkwgtn.ac.nz Understanding the properties of these transition states is crucial for designing molecules that can bind tightly to the active site of an enzyme, effectively blocking its catalytic activity.

Implications for Enzyme Inhibition: Chitinases and Oligosaccharyl Transferase

The principles of transition state mimicry have been successfully applied to develop inhibitors for various enzymes using D-glucurono-6,3-lactone as a starting material. Its stereochemistry and functionality make it a suitable scaffold for synthesizing analogues that target specific carbohydrate-processing enzymes.

Chitinase (B1577495) Inhibition: Chitinases are enzymes that break down chitin, a polymer of N-acetylglucosamine, which is a key component of fungal cell walls and the exoskeletons of arthropods. researchgate.net As such, chitinase inhibitors have significant potential as antifungal and pesticide agents. researchgate.netnih.gov Researchers have synthesized various stereoisomeric polyhydroxylated proline amides from lactones derived from glucuronolactone (B27817). acs.org Several of these isomers, particularly those with a (3R)-hydroxyl configuration, have shown potent inhibitory activity against β-N-acetylhexosaminidases, which are functionally related to chitinases. acs.org For example, scalable syntheses of DNJNAc (1,5-dideoxy-1,5-imino-D-glucitol-N-acetyl) and DGJNAc (1,5-dideoxy-1,5-imino-D-galactitol-N-acetyl) from glucuronolactone have been developed, yielding compounds that inhibit hexosaminidases. researchgate.netacs.org The design of these inhibitors is based on creating a stable molecule that mimics the presumed oxocarbenium ion-like transition state of the chitinolytic reaction.

Oligosaccharyl Transferase (OST) Inhibition: Oligosaccharyl transferase is a key enzyme in the N-linked glycosylation pathway, responsible for transferring a pre-assembled oligosaccharide chain to asparagine residues on newly synthesized proteins. nih.govmaayanlab.cloud This process is critical for the proper folding, stability, and function of many glycoproteins, including important cell surface receptors like the epidermal growth factor receptor (EGFR). nih.gov Inhibition of OST presents a therapeutic strategy for cancers that depend on such receptor tyrosine kinases (RTKs). nih.gov While the direct synthesis of OST inhibitors from this compound is not explicitly detailed in the provided search context, neoglycosides derived from D-glucuronolactone have been synthesized and evaluated for anticancer activity. nih.gov One such derivative, a chlorambucil (B1668637) neoglycoside of D-glucuronolactone, was identified as one of the most potent compounds in a library screen against a panel of cancer cell lines, showing a significant improvement in growth inhibition compared to the parent drug. nih.gov This suggests that carbohydrate-based molecules derived from glucuronolactone can be effective in targeting cellular pathways reliant on glycosylation, and OST inhibition is a key mechanism within this area. nih.gov

Future Perspectives and Emerging Research Directions for D Glucurono 6,3 Lactone Acetonide

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

A significant area of focus is the development of "one-pot" syntheses. These streamlined approaches aim to consolidate multiple reaction steps into a single operation, thereby diminishing the need for intermediate purification and minimizing the use of solvents and reagents. For instance, researchers are actively investigating the direct conversion of D-glucuronic acid to its acetonide derivative using innovative catalytic systems. ceon.rs

Another critical aspect is the formulation of "greener" synthetic pathways. This encompasses the use of environmentally friendly solvents, such as ionic liquids and supercritical fluids, and the substitution of stoichiometric reagents with catalytic alternatives. The application of biocatalysis, which utilizes enzymes to perform specific transformations with high selectivity under mild conditions, is also a burgeoning field of interest.

Synthetic ApproachKey FeaturesPotential Advantages
One-Pot Synthesis Combines multiple reaction steps into a single procedure.Reduced waste, lower operational costs, and heightened efficiency.
Green Chemistry Employs benign solvents and catalytic reagents.Minimized environmental footprint and improved safety profiles.
Biocatalysis Leverages enzymes for highly specific chemical transformations.High selectivity and mild reaction conditions.

Development of Unprecedented Derivatization Pathways and Functional Group Interconversions

The chemical adaptability of D-Glucurono-6,3-lactone acetonide arises from its lactone, acetonide, and hydroxyl functionalities. Future research will undoubtedly concentrate on forging novel derivatization pathways to access a broader spectrum of molecular architectures.

A key exploratory area is the selective functionalization of the C-5 hydroxyl group. While this position is sterically hindered, the creation of new, highly selective reagents and catalysts could facilitate the introduction of diverse functional groups, paving the way for the synthesis of novel analogs with unique biological activities.

Furthermore, the development of new functional group interconversions will broaden the synthetic utility of this scaffold. For example, methods for the stereoselective opening of the lactone ring, followed by functionalization and re-cyclization, could provide entry to new classes of heterocyclic compounds. The transformation of the acetonide group into other protective groups or its direct conversion into functional moieties is also an area of vigorous investigation. manchester.ac.ukresearchgate.net

Derivatization SitePotential TransformationResulting Structure
C-5 Hydroxyl Group Selective alkylation, acylation, or glycosylation.Novel C-5 functionalized analogs.
Lactone Ring Stereoselective ring-opening and subsequent functionalization.New heterocyclic systems.
Acetonide Group Conversion to alternative protecting groups or functional moieties.Modified core structures.

Expanded Utility in Asymmetric Synthesis and Chiral Catalysis

The inherent chirality of this compound establishes it as a superior starting material for asymmetric synthesis. thieme-connect.com Its rigid conformation affords a high degree of stereocontrol in chemical reactions.

Future research is anticipated to focus on harnessing this chiral scaffold in the design of new chiral auxiliaries and ligands for asymmetric catalysis. By appending the this compound moiety to a catalytically active metal center, it may be possible to induce high levels of enantioselectivity in a variety of chemical transformations.

Moreover, the application of this compound as a chiral template in diastereoselective reactions presents considerable potential. The predictable stereochemical outcome of reactions on this rigid scaffold can be leveraged to construct complex molecules with multiple stereocenters in a controlled and precise manner.

Advanced Computational Modeling for Structure-Reactivity Relationships and Reaction Design

Computational chemistry and molecular modeling are progressively becoming indispensable tools in contemporary chemical research. For this compound, these methods can furnish invaluable insights into its structure, reactivity, and interactions with other molecules.

Future research will employ advanced computational modeling to forecast the outcomes of chemical reactions and to architect novel synthetic pathways. Density functional theory (DFT) calculations can be utilized to scrutinize the transition states of reactions involving this molecule, enabling the rational design of catalysts and reaction conditions that favor the formation of desired products.

Molecular dynamics simulations can be deployed to investigate the conformational dynamics of this compound and its derivatives in various solvent environments. This information is pivotal for comprehending its reactivity and for designing molecules with specific three-dimensional structures. The synergy between computational modeling and experimental validation will undoubtedly expedite the discovery of new applications for this versatile chiral building block.

Computational MethodApplicationExpected Outcome
Density Functional Theory (DFT) Elucidation of reaction mechanisms and transition state geometries.Rational design of catalysts and optimization of reaction conditions.
Molecular Dynamics (MD) Simulations Investigation of conformational behavior in solution.Deeper understanding of structure-reactivity relationships.

Q & A

[Basic] What are the established synthetic protocols for D-Glucurono-6,3-lactone acetonide, and what key intermediates are involved?

This compound is synthesized via acid-catalyzed acetonide formation. A common method involves reacting D-glucuronolactone with acetone in the presence of an acid catalyst (e.g., H₂SO₄), yielding the 1,2-O-isopropylidene-protected derivative . This intermediate is critical for further functionalization, as the acetonide group blocks reactive hydroxyls, enabling selective modifications at other positions (e.g., C-5) . Key intermediates include 5-azido derivatives and carboxamides, which are pivotal for synthesizing bioactive molecules like imino sugars or glycosyl donors .

[Basic] How is the absolute configuration of D-Glucurono-6,3-lactone derivatives confirmed experimentally?

Absolute configuration is determined using X-ray crystallography and NMR spectroscopy . For example, X-ray structures of 5-O-silyl-protected derivatives revealed steric effects influencing silyl migration during O3-benzylation . In benzylidene acetal derivatives, NMR coupling constants and crystallographic data (Flack parameter analysis) confirmed the 1,2(S)-configuration . These methods are essential for resolving stereochemical ambiguities, particularly in competing protection/deprotection reactions .

[Advanced] What are the challenges in achieving selective O3/O5 protection in D-Glucurono-6,3-lactone derivatives, and how can competing reactions be mitigated?

Selective protection at O3 or O5 is complicated by steric hindrance and competing reactions. For instance, O3-benzylation of 5-O-TBDMS-protected intermediates triggers silyl migration from O5 to O3 due to steric crowding on the β-face . This issue is mitigated using 5-O-PMB (para-methoxybenzyl) protection , which avoids migration and enables clean O3 functionalization . Competing N-benzylation or lactone reclosure can occur under basic conditions, necessitating careful control of reaction pH and temperature .

[Advanced] How can this compound be utilized in the stereoselective synthesis of complex carbohydrates or bioactive molecules?

The acetonide serves as a versatile chiral building block. For example:

  • Chiral frameworks : It induces supramolecular chirality in metal–macrocycle complexes (MMFs) via asymmetric crystallization, yielding enantiomerically enriched structures .
  • Glycosyl donors : Derivatives like 5-azido-1,2-di-O-isopropylidene-α-D-glucofuranose are precursors for uridine diphosphoiduronic acid (UDP-L-IdoA), a key intermediate in heparin synthesis .
  • Imino sugars : Reductive amination of protected intermediates generates carbocyclic analogues with glycosidase inhibitory activity .

[Basic] What analytical techniques are critical for characterizing this compound and its derivatives in purity assessment?

  • Titration : The U.S. Food Chemicals Codex specifies a CO₂ titration assay, where %CO₂ between 24.73–25.26 confirms ≥98.95% purity .
  • Spectroscopy : NMR (¹H/¹³C) and X-ray crystallography resolve structural features, while GC-MS and LC-MS/MS analyze fragmentation patterns .
  • Chromatography : Reverse-phase HPLC with UV detection monitors reaction progress and purity .

[Advanced] What role does D-Glucurono-6,3-lactone play in mammalian metabolic pathways, particularly in connective tissue biosynthesis?

D-Glucurono-6,3-lactone is a precursor for ascorbic acid (vitamin C) synthesis, essential for collagen hydroxylation and connective tissue integrity . In calcium-deficient models, elevated urinary levels correlate with impaired collagen metabolism, suggesting its role in maintaining bone and connective tissue homeostasis . Additionally, it detoxifies xenobiotics via glucuronidation, forming water-soluble conjugates excreted in urine .

[Advanced] How do researchers address competing lactone reclosure during carboxamide synthesis from D-Glucurono-6,3-lactone derivatives?

Re-lactonization during primary amide formation is suppressed by:

  • Steric protection : Using bulky silyl groups (e.g., TBDMS) at O5 to block nucleophilic attack at the lactone carbonyl .
  • pH control : Conducting reactions under mildly acidic conditions (pH 4–6) to stabilize the amide intermediate .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) favor amide formation over lactonization .

[Basic] What are the crystallographic insights into the conformational flexibility of D-Glucurono-6,3-lactone derivatives?

X-ray structures reveal that derivatives adopt furanoside conformations with distinct hydrogen-bonding networks. For example, the 5-O-silyl-protected lactone forms alternating hydrogen-bonded chains parallel to the a-axis, while benzylidene acetals exhibit layered packing stabilized by van der Waals interactions . These insights guide rational design of derivatives with tailored solubility and reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.